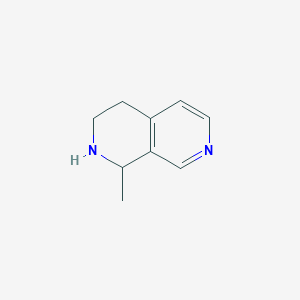

1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-9-6-10-4-2-8(9)3-5-11-7/h2,4,6-7,11H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYIOAJSFVJANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176415-50-1 | |

| Record name | 1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of 1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine is with a molecular weight of approximately 160.25 g/mol. Its structure consists of a naphthyridine core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties. A study highlighted that compounds similar to 1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

The compound has shown promise in cancer research. In vitro studies have demonstrated that 1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine can induce apoptosis in various cancer cell lines. This effect is mediated through the activation of caspase pathways and modulation of cell cycle progression .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Reactive oxygen species generation |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It has been found to exhibit protective effects against oxidative stress-induced neuronal damage. The underlying mechanism involves the upregulation of antioxidant enzymes and inhibition of neuroinflammatory pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings support the compound's potential as a lead structure for developing new antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

A study involving human breast cancer cells (MCF-7) treated with varying concentrations of the compound revealed that doses above 15 µM significantly increased apoptotic markers compared to untreated controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment .

Scientific Research Applications

Antimicrobial Applications

Research indicates that 1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine and its derivatives exhibit significant antimicrobial properties. Studies have shown efficacy against a range of bacterial pathogens:

- Certain derivatives have demonstrated superior activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, outperforming established antibiotics like ciprofloxacin .

- The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- It induces apoptosis in cancer cells and can halt their progression through the cell cycle.

- In vivo studies have shown reduced tumor sizes in animal models treated with this compound .

Therapeutic Applications

The versatility of 1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine extends to various therapeutic areas:

- Antiviral Therapy : Derivatives have been designed as novel inhibitors for HIV-1 integrase .

- Neurological Disorders : The compound shows promise in treating conditions such as Alzheimer's disease and depression due to its neuroprotective effects .

- Analgesic and Anti-inflammatory Activities : Several derivatives exhibit pain-relieving and anti-inflammatory properties .

Case Studies and Research Findings

A selection of case studies highlights the efficacy of 1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine in various applications:

Comparison with Similar Compounds

Structural and Substitution Variations

The structural diversity of tetrahydro-naphthyridines arises from variations in ring saturation, substituent positions, and functional groups. Below is a comparative analysis:

Key Observations :

- Substituent Position : Chloro/methoxy groups at the 6- or 8-position increase electrophilicity and modulate binding affinity, while methyl groups enhance lipophilicity .

- Ring Isomerism : 2,7-naphthyridines exhibit different electronic properties compared to 1,8-naphthyridines due to nitrogen atom positioning, affecting their reactivity in cross-coupling reactions .

Comparisons :

- 6-Chloro Derivatives : Synthesized via nucleophilic substitution of 3,6-dichloro precursors using Grignard reagents (e.g., phenethylmagnesium bromide, 80% yield) .

- Methoxy Derivatives: Achieved through SNAr reactions with sodium methoxide or Mitsunobu conditions .

- 1,8-Naphthyridine Isomers : Require regioselective alkylation strategies, as seen in the synthesis of 7-methyl-1,8-naphthyridine using diethyl chlorophosphate and isopropylmagnesium chloride .

Physicochemical Properties

Insights :

Pharmacological Activity

- 1-Methyl-2,7-naphthyridine: Core structure in (−)-normalindine, a tetrahydronaphthyridine alkaloid with antitumor activity .

- 6-Methoxy Derivatives : Demonstrate inhibitory activity against kinases (e.g., JAK2) with IC₅₀ values <100 nM .

- Chloro Derivatives : Used as intermediates for antiviral agents targeting RNA polymerases .

Q & A

Q. Key Intermediates :

- 1a–c : Chlorinated precursors for substitution reactions.

- 2a–i : Amino-chloro intermediates prone to rearrangement.

- 4a–l : Stable rearranged products with potential bioactivity.

How do electronic and steric factors influence substitution reactions at position 3 of this compound?

Advanced Research Question

Substitution at position 3 is electronically favored due to activation by the adjacent amino group, which enhances nucleophilic attack. Steric hindrance is minimal at this position, allowing amines, alcohols, or thiols to displace chlorine under mild conditions . Comparative studies show:

| Derivative Type | Reaction Rate | Dominant Pathway |

|---|---|---|

| 1,3-Diamino-2,7-naphthyridine | Slow (15 h) | Rearrangement |

| 1-Amino-3-oxo-2,7-naphthyridine | Fast (2–3 h) | Nucleophilic addition |

For sterically hindered derivatives, regioselectivity shifts toward alternative positions, requiring computational modeling (e.g., DFT) to predict reactivity .

What are the comparative biological activities of 1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine against related naphthyridine derivatives?

Basic Research Question

Biological activity varies with nitrogen atom positioning and saturation. For example:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Decahydro-1,5-naphthyridine | Saturated Naphthyridine | Moderate antimicrobial activity |

| 1,5-Naphthyridine | Unsaturated | Higher reactivity, less stable |

| 1,8-Naphthyridine | Unsaturated | Notable anticancer properties |

1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine exhibits intermediate stability and reactivity, making it suitable for antimicrobial and CNS-targeted drug development . Standard assays include:

- Dopamine level quantification (HPLC) in Parkinson’s models .

- Antimicrobial susceptibility testing (MIC determination) .

What experimental approaches can resolve contradictions in reaction kinetics reported for different derivatives?

Advanced Research Question

Contradictions often arise from variations in reaction conditions or impurity profiles. Methodological solutions include:

Standardized Protocols : Replicate reactions under identical conditions (solvent, temperature, catalyst).

Analytical Validation : Use NMR and LC-MS to confirm intermediate purity .

Computational Validation : Apply DFT calculations to model electronic effects and predict kinetic outcomes .

For example, discrepancies in rearrangement rates (e.g., 15 hours vs. 2–3 hours) were resolved by isolating intermediates (2a–i ) and confirming their stability via TLC .

Which analytical techniques are most effective for confirming the regiochemistry of substitution products in synthetic pathways?

Q. Methodological Guidance

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for brominated derivatives (e.g., 2-bromo-5-(4-cyanophenoxy)benzyl derivatives) .

- NMR Spectroscopy : - and -NMR distinguish positional isomers via coupling constants and NOE effects.

- HPLC-MS : Monitors reaction progress and identifies byproducts with low detection limits (<0.1% impurity) .

For example, the regiochemistry of 3-methyl-2,7-naphthyridine derivatives was confirmed by comparing experimental -NMR shifts with simulated spectra .

How can researchers optimize synthetic routes for improved yield and scalability?

Advanced Research Question

Optimization strategies include:

Catalyst Screening : Pd/CaCO enhances debenzylation efficiency (78% yield) .

Solvent Optimization : Dioxane/MeOH mixtures improve solubility of intermediates .

Modular Synthesis : Automated platforms enable rapid diversification of the tetrahydronaphthyridine core .

For instance, the HWE approach reduced reaction steps from 6 to 3, achieving 85% yield for 7-alkyl derivatives .

What are the emerging applications of this compound in medicinal chemistry?

Advanced Research Question

Recent studies highlight:

- Arginine Mimetics : The HWE-synthesized derivatives act as integrin inhibitors for cardiovascular diseases .

- Neuroprotection : Structural analogs (e.g., 1-methyl-1,2,3,6-tetrahydropyridine) show dopamine preservation in Parkinson’s models (41% vs. 5% in controls) .

- Anticancer Agents : Morpholino-thieno derivatives exhibit selective cytotoxicity via topoisomerase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.